

# An In-depth Technical Guide to the Physical and Chemical Properties of Metampicillin

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## Compound of Interest

Compound Name: Metampicillin

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## Abstract

**Metampicillin** is a semi-synthetic penicillin antibiotic that functions as a prodrug of ampicillin.[1][2] Formed by the reaction of ampicillin with formaldehyde, it is designed to improve oral absorption and is rapidly hydrolyzed in the acidic environment of the stomach to release the active agent, ampicillin.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of **Metampicillin**, including its synthesis, stability, and mechanism of action, supported by experimental protocols and data presented for clarity and practical application in a research and development setting.

## Chemical and Physical Properties

**Metampicillin**'s core structure is based on the penicillin nucleus, featuring a  $\beta$ -lactam ring fused to a thiazolidine ring. The key structural modification is the formation of a cyclic aminal from the reaction of ampicillin's primary amino group with formaldehyde.[4][5]

## General Properties

Property	Value	Source
Chemical Formula	C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> S	[3][6]
Molar Mass	361.42 g/mol	[3][6]
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-6- [[[(2R)-2-(methylideneamino)-2- phenylacetyl]amino]-7-oxo-4- thia-1- azabicyclo[3.2.0]heptane-2- carboxylic acid	[3][6]
CAS Number	6489-97-0	[3][6]

## Physicochemical Data

Quantitative experimental data for some physical properties of **Metampicillin** are not readily available in the public domain, likely due to its nature as an unstable prodrug. However, computed properties and data for its active form, ampicillin, are available.

Property	Metampicillin (Computed/Inferred )	Ampicillin (Experimental)	Source
Melting Point	Data not available	~208 °C (decomposes)	[7]
pKa	Data not available	2.5 (carboxylic acid), 7.3 (amino group)	[7]
Solubility	Insoluble in D <sub>2</sub> O after lyophilization.[4] Hydrolyzes in aqueous solutions.[1] [2][3]	Soluble in dilute acidic or alkaline solutions.	[8]

## Experimental Protocols

## Synthesis of Metampicillin

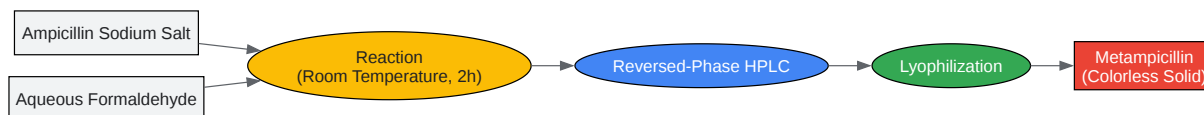
This protocol is adapted from a published procedure for the synthesis and purification of **Metampicillin**.[\[4\]](#)

Materials:

- Ampicillin sodium salt
- Formaldehyde solution (e.g., prepared from paraformaldehyde)
- Water (H<sub>2</sub>O)
- Acetonitrile (MeCN)
- Formic acid
- Reversed-phase HPLC column (e.g., ACE5 C18)
- Lyophilizer

Procedure:

- React ampicillin sodium salt (0.1 mmol) with a 10-fold molar excess of aqueous formaldehyde solution (1 M).[\[4\]](#)
- Stir the reaction mixture at room temperature for 2 hours.[\[4\]](#)
- Purify the reaction mixture using reversed-phase High-Performance Liquid Chromatography (HPLC).[\[4\]](#)
  - Column: ACE5 C18 (100 x 21.2 mm)
  - Mobile Phase: A gradient of 2% (v/v) acetonitrile in water with 0.1% (v/v) formic acid to 60% (v/v) acetonitrile over 12 minutes.[\[4\]](#)
- Collect the fraction corresponding to **Metampicillin**.
- Lyophilize the collected fraction to obtain **Metampicillin** as a colorless solid.[\[4\]](#)



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Synthesis workflow for **Metampicillin**.

## Hydrolysis Kinetics of Metampicillin by HPLC

This protocol describes a method to study the hydrolysis of **Metampicillin** to ampicillin.[1]

Materials:

- **Metampicillin**
- Phosphate buffer (0.02 M, pH 7.0)
- Acetonitrile
- Methanol
- HPLC system with a Zorbox CN column
- Thermostated water bath

Procedure:

- Prepare a solution of **Metampicillin** in 0.02 M phosphate buffer (pH 7.0).
- Incubate the solution at a physiological temperature (e.g., 37 °C).
- At various time intervals, withdraw aliquots of the solution.
- Analyze the samples immediately by HPLC to determine the concentrations of **Metampicillin** and ampicillin.[1]

- Column: Zorbox CN
- Mobile Phase: 5% acetonitrile and 8% methanol in 0.02 M phosphate buffer (pH 7.0).[1]
- Detection: UV detector (wavelength to be optimized for simultaneous detection).
- Plot the concentration of **Metampicillin** versus time to determine the hydrolysis rate and half-life. At physiological pH and temperature, the half-life is approximately 41.5 minutes.[1]



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Workflow for studying **Metampicillin** hydrolysis kinetics.

## Stability

**Metampicillin** is notably unstable, particularly in aqueous and acidic environments, which is a key feature of its prodrug design.

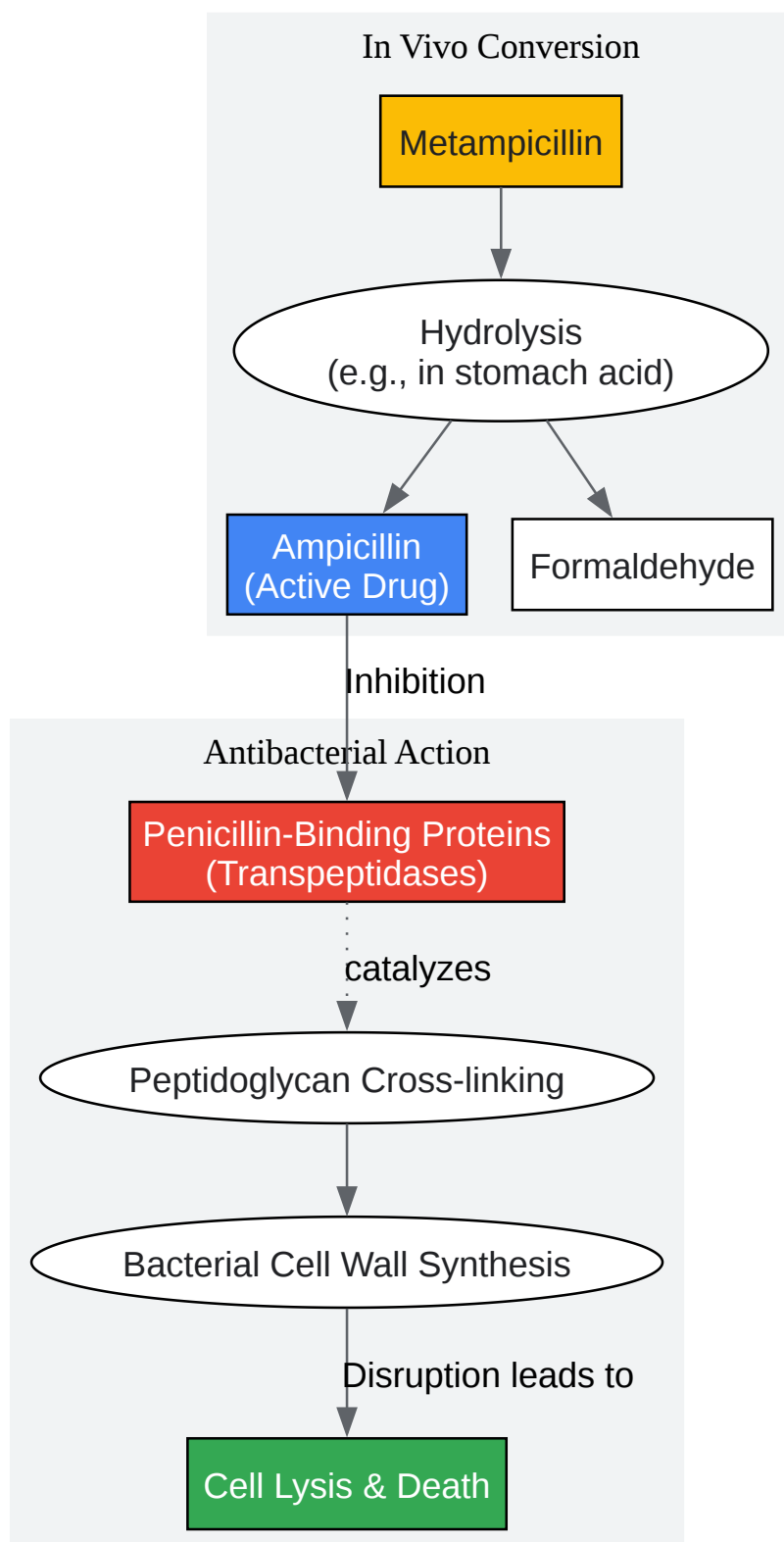
- Acidic Conditions: Rapid hydrolysis to ampicillin occurs in acidic environments like the stomach.[1][2][3]
- Neutral Media: Hydrolysis is less rapid in neutral media.[2][3]
- Serum: Hydrolysis is incomplete in human serum, suggesting a degree of stability in the bloodstream before reaching the target site.[1][2][3]

## Mechanism of Action

As a prodrug, **Metampicillin** itself is inactive. Upon administration, it is hydrolyzed to ampicillin, which is a broad-spectrum  $\beta$ -lactam antibiotic.

- Hydrolysis: In the body, **Metampicillin** is converted to ampicillin and formaldehyde.

- **Inhibition of Cell Wall Synthesis:** Ampicillin then acts on susceptible bacteria by inhibiting the synthesis of the bacterial cell wall. It acylates the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan strands that provide structural integrity to the cell wall.
- **Bactericidal Effect:** This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.



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Mechanism of action of **Metampicillin**.

## Spectroscopic Data

While complete, high-resolution spectra for **Metampicillin** are not widely published, NMR spectroscopy has been instrumental in elucidating its correct cyclic aminal structure.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

NMR studies have confirmed that **Metampicillin** exists as a cyclic aminal. Key proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) NMR chemical shifts have been reported for the compound in  $\text{D}_6\text{-DMSO}$ .<sup>[4]</sup>

Reported  $^1\text{H}$  NMR Chemical Shifts ( $\delta\text{H}$ ) in  $\text{D}_6\text{-DMSO}$ :

- $\beta$ -lactam core protons (CHS and COCHNCO): 5.62–5.53 ppm<sup>[4]</sup>
- Other penicillin ring-derived protons: 4.36, 1.65, and 1.49 ppm<sup>[4]</sup>
- Aromatic protons: 7.44–7.39, 7.38–7.33, and 7.31–7.26 ppm<sup>[4]</sup>
- Formaldehyde-derived methylene protons: 4.82 and 4.52 ppm<sup>[4]</sup>

Reported  $^{13}\text{C}$  NMR Chemical Shift ( $\delta\text{C}$ ) for the Formaldehyde-derived Methylene Carbon:

- C-10: 63.0 ppm<sup>[4]</sup>

## Conclusion

**Metampicillin** is a clinically relevant prodrug of ampicillin with distinct physical and chemical properties centered around its synthesis from ampicillin and formaldehyde and its subsequent hydrolysis to the active compound. While some specific quantitative data such as melting point and  $\text{pK}_\text{a}$  are not readily available in the literature, the protocols for its synthesis, purification, and kinetic analysis are well-defined. The structural elucidation by NMR has been crucial in understanding its true cyclic aminal form. This guide provides a foundational resource for researchers and drug development professionals working with **Metampicillin** and related compounds.

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